3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-2-17-6-5-7-18(16-17)25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-9-4-3-8-19(20)24/h3-10,15-16H,2,11-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXNZZKHQFSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor affinities, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula . The presence of the thiophene ring and the piperazine moiety plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN4O3S |
| Molecular Weight | 463.0 g/mol |
| CAS Number | 1260631-70-6 |
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. A study synthesized various thiophene derivatives, including those similar to the target compound, and evaluated their activity against Hep3B cancer cell lines. The results showed that certain derivatives had an IC50 value as low as 5.46 µM, indicating potent anticancer effects comparable to established drugs like Combretastatin A-4 (CA-4) .
The proposed mechanism of action for these compounds includes:
- Tubulin Binding : Compounds similar to our target have shown to interact with the tubulin-colchicine-binding pocket, disrupting microtubule formation which is essential for cell division.
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways through caspase activation and mitochondrial dysfunction .
Receptor Affinity
The compound's piperazine ring is known to confer affinity for various neurotransmitter receptors. In related studies, derivatives containing piperazine exhibited high selectivity for dopamine D4 receptors with IC50 values as low as 0.057 nM . This suggests potential applications in treating neurological disorders alongside cancer.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of thiophene carboxamide derivatives against Hep3B cell lines.
- Findings : Compounds displayed significant antiproliferative effects, with some achieving IC50 values below 10 µM.
- : The study supports the development of thiophene derivatives as potential anticancer agents .
- Receptor Binding Study :
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds containing piperazine structures often exhibit activity at serotonin receptors, which are crucial for mood regulation and anxiety management. Preliminary studies suggest that 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide may influence serotonergic pathways, making it a candidate for treating anxiety disorders and depression.
Anticancer Properties
In addition to its neuropharmacological applications, this compound has shown promise in anticancer research. Preliminary investigations have revealed that it may inhibit the growth of various cancer cell lines, suggesting cytotoxic effects against tumors.
Case Studies
- Cell Line Studies : In vitro studies on human cancer cell lines indicated that this compound exhibits significant cytotoxicity. The compound was tested against several cancer types, including breast and lung cancers, where it demonstrated IC50 values in the low micromolar range.
- Mechanistic Insights : The anticancer activity appears to be linked to the induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased levels of apoptotic markers when treated with this compound, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Carboxamides and Benzamides
(a) N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Structural Differences : Replaces the sulfonyl linker with an ethoxyethyl chain and uses a benzamide core instead of thiophene-2-carboxamide.
- The 3-cyanophenyl group on piperazine introduces strong electron-withdrawing effects, which could modulate receptor affinity compared to the 2-chlorophenyl group in the target compound .
(b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Differences : Positions the ethyl group on the piperazine ring rather than the phenyl carboxamide.
Thiophene- and Thiazole-Based Analogs
(a) 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide (CAS 1040655-94-4)
- Structural Differences : Substitutes the 2-chlorophenyl group with 2-fluorophenyl and replaces the 3-ethylphenyl with 3-methylsulfanylphenyl.
- Functional Impact : Fluorine’s electronegativity may enhance hydrogen-bonding interactions, while the methylsulfanyl group increases hydrophobicity compared to the ethyl group. This could influence both target affinity and pharmacokinetics .
(b) N-(3-Chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (CAS 1207042-69-0)
- Structural Differences : Uses a phenylpiperazine instead of 2-chlorophenylpiperazine and introduces a chloro-fluorophenyl group on the carboxamide.
- The chloro-fluorophenyl group could enhance halogen bonding with receptor sites .
Quinazolinone Derivatives with Piperazine Moieties
(a) 2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)acetamide (8d)
- Structural Differences: Incorporates a quinazolinone core instead of thiophene and uses an acetamide linker.
- Functional Impact: The dichlorophenoxy group increases steric bulk, which may limit receptor access compared to the target compound’s simpler 3-ethylphenyl group. The acetamide linker’s rigidity could reduce conformational adaptability .
Key Comparative Data Table
Research Findings and Implications
- Substituent Influence : The 3-ethylphenyl group enhances lipophilicity, which may favor CNS penetration, whereas methylsulfanyl or halogenated groups (e.g., in CAS 1040655-94-4 and 1207042-69-0) prioritize target affinity via electronic effects .
- Piperazine Modifications: 2-Chlorophenylpiperazine in the target compound balances steric and electronic properties, whereas fluorophenyl or cyanophenyl analogs (e.g., 3a) may alter receptor subtype selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide, and how are intermediates optimized?
- Methodology :
- Step 1 : Prepare 4-(2-chlorophenyl)piperazine via nucleophilic substitution of 2-chloroaniline with bis(2-chloroethyl)amine under reflux in ethanol .
- Step 2 : Sulfonylate the piperazine intermediate using chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride derivative .
- Step 3 : Couple the sulfonyl chloride with 3-ethylaniline via a Schotten-Baumann reaction in dichloromethane with triethylamine as a base .
- Step 4 : Attach the thiophene-2-carboxamide moiety through a nucleophilic acyl substitution, optimizing yields (typically 60–75%) by controlling temperature (60–80°C) and solvent polarity (DMF or THF) .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?
- Methodology :
- X-ray crystallography confirms the sulfonyl-piperazine linkage and thiophene substitution pattern .
- NMR (1H/13C): Key signals include:
- Piperazine protons: δ 3.1–3.5 ppm (multiplet, 8H) .
- Thiophene carboxamide carbonyl: 165–168 ppm in 13C NMR .
- HRMS validates molecular formula (C23H23ClN3O3S2) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological screening, and how are false positives mitigated?
- Methodology :
- Anticancer : NCI-60 cell line panel with dose-response curves (1 nM–100 µM); IC50 values <10 µM warrant further study .
- Neuropharmacology : Radioligand binding assays (e.g., 5-HT1A/2A receptors) using HEK293 cells transfected with human receptors .
- False-positive controls : Include vehicle-only controls, use of ATP depletion assays (e.g., in cytotoxicity studies), and counterscreening against unrelated targets (e.g., kinase panels) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize conflicting data in serotonin receptor modulation vs. anticancer activity?
- Methodology :
- Key structural modifications :
| Modification | 5-HT1A Affinity (Ki, nM) | Anticancer IC50 (µM) |
|---|---|---|
| 2-Cl phenyl | 12 ± 2 | 8.5 ± 1.2 |
| 3-Cl phenyl | 45 ± 5 | 3.1 ± 0.7 |
- Hypothesis : The 2-chlorophenyl group enhances receptor selectivity via steric hindrance, while the 3-ethylphenyl moiety improves membrane permeability for anticancer effects .
- Validation : Co-crystallization with 5-HT1A receptor and molecular dynamics simulations to map binding pockets .
Q. What experimental designs address contradictions in pharmacokinetic (PK) data between rodent and primate models?
- Methodology :
- Rodent vs. primate PK :
| Parameter | Rat (IV) | Monkey (PO) |
|---|---|---|
| Bioavailability | 22% | 8% |
| t1/2 | 2.1 hr | 5.8 hr |
- Root cause analysis :
- CYP metabolism : Use liver microsomes + CYP inhibitors (e.g., ketoconazole) to identify major isoforms (CYP3A4 vs. CYP2D6) .
- Tissue distribution : Whole-body autoradiography in rodents to assess blood-brain barrier penetration .
Q. How can in vivo efficacy models be optimized for translational relevance in oncology?
- Methodology :
- Xenograft selection : Patient-derived xenografts (PDX) with matched genetic profiles (e.g., TP53 mutant) .
- Dosing regimen : Compare intermittent (50 mg/kg, q3d) vs. continuous (20 mg/kg/day) dosing in NSG mice, monitoring tumor volume and toxicity (ALT/AST levels) .
- Biomarker validation : Immunohistochemistry for apoptosis markers (cleaved caspase-3) and proliferation indices (Ki67) .
Data Contradiction Analysis
Q. Why do solubility measurements vary >10-fold across studies, and how is this resolved?
- Analysis :
- Reported solubility : 0.5–12 µg/mL in PBS (pH 7.4) .
- Resolution :
- Particle size : Nanomilling reduces particle size to <200 nm, increasing surface area and improving consistency .
- Buffer composition : Add 0.01% Tween-80 to prevent aggregation during DLS measurements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
